molecular formula C6H9F2N B3394365 7,7-Difluoro-2-azabicyclo[4.1.0]heptane CAS No. 1240529-17-2

7,7-Difluoro-2-azabicyclo[4.1.0]heptane

Cat. No.: B3394365
CAS No.: 1240529-17-2
M. Wt: 133.14
InChI Key: UPDLNRKAPHAFJQ-UHFFFAOYSA-N
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Description

7,7-Difluoro-2-azabicyclo[410]heptane is a bicyclic compound with the molecular formula C6H9F2N It is characterized by the presence of two fluorine atoms and a nitrogen atom within its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

7,7-Difluoro-2-azabicyclo[4.1.0]heptane can be synthesized through the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or 1,2,3,4-tetrahydropyridines . The reaction typically involves the use of dihalocarbene intermediates, which react with the nitrogen-containing bicyclic compounds to form the desired product. Monochloro substrates can also be synthesized using a chlorine-to-lithium exchange reaction .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

7,7-Difluoro-2-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include dihalocarbene species, lithium reagents, and various aldehydes and ketones. Reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the desired transformations .

Major Products

The major products formed from the reactions of this compound include substituted derivatives and ring-expanded nitrogen-containing compounds .

Scientific Research Applications

7,7-Difluoro-2-azabicyclo[4.1.0]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 7,7-Difluoro-2-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the bicyclic structure contribute to its reactivity and ability to engage in various chemical transformations. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to changes in biological activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Difluoro-2-azabicyclo[4.1.0]heptane is unique due to the presence of two fluorine atoms, which impart distinct chemical properties and reactivity compared to other similar compounds. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions .

Properties

IUPAC Name

7,7-difluoro-2-azabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-6(8)4-2-1-3-9-5(4)6/h4-5,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDLNRKAPHAFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Difluoro-2-azabicyclo[4.1.0]heptane
Reactant of Route 2
7,7-Difluoro-2-azabicyclo[4.1.0]heptane
Reactant of Route 3
7,7-Difluoro-2-azabicyclo[4.1.0]heptane
Reactant of Route 4
7,7-Difluoro-2-azabicyclo[4.1.0]heptane
Reactant of Route 5
7,7-Difluoro-2-azabicyclo[4.1.0]heptane
Reactant of Route 6
7,7-Difluoro-2-azabicyclo[4.1.0]heptane

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